7-Azabicyclo[2.2.1]heptane-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)5-3-4-1-2-6(5)8-4/h4-6,8H,1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNBSYHDPQDEOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the Hoffmann-Löffler reaction, where N-methylcyclohexylamine undergoes cyclization to form the desired bicyclic structure . Another approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and nucleophiles (for nucleophilic substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: It serves as a scaffold for designing biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid
- Structure : Features a nitrogen atom at position 2 and a carboxylic acid group at position 3.
- Synthesis : Typically prepared via cycloaddition or substitution reactions. For example, tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is synthesized using ester-protected intermediates .
- Applications: Used in peptide research and as intermediates for alkaloid synthesis.
- Key Differences : The nitrogen position alters ring strain and hydrogen-bonding capabilities, reducing catalytic efficiency compared to 7-azabicyclo derivatives .
7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid
- Structure : Nitrogen at position 7 and carboxylic acid at position 1.
- Synthesis : Achieved via radical cyclization of 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines, though this method produces by-products like 8-azabicyclo[3.2.1]octane derivatives .
- Applications : Acts as a proline analog in constrained peptides. Its bond angles closely match proline, but nitrogen pyramidalization (up to 7° deviation) affects backbone flexibility .
- Key Differences : Less synthetically accessible than the 2-carboxylic acid isomer due to lower efficiency in cyclization steps .
Derivatives with Ester or Hydrochloride Modifications
- Examples :
- Impact of Modifications : Ester groups (e.g., tert-butyl, benzyl) improve solubility and stability, while hydrochloride salts enhance bioavailability .
Research Findings and Mechanistic Insights
- Enantioselectivity : The rigid bicyclic framework of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid imposes a specific geometry on the carboxylic acid group, which stabilizes transition states in aldol reactions. Density functional theory (DFT) studies confirm this rigidity improves enantioselectivity by 20–30% over β-proline .
- Synthetic Challenges : Radical cyclization methods for 7-azabicyclo[2.2.1]heptane-1-carboxylic acid yield by-products, necessitating purification steps that reduce overall efficiency .
- Biological Relevance: Derivatives like 6-aminopenicillanic acid (6-APA) highlight the role of bicyclic amino acids in β-lactam antibiotics, though 7-azabicyclo analogs are less explored in this context .
Biological Activity
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound notable for its potential biological activities, particularly in the fields of neuroscience and pharmacology. Its unique structure, characterized by a nitrogen atom within a rigid bicyclic framework, allows for significant interactions with various biological targets, including neurotransmitter receptors. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates specific stereochemistry, with a molecular formula of and a molecular weight of approximately 141.17 g/mol. The presence of the nitrogen atom is crucial for its biological activity, as it facilitates interactions with receptors and enzymes involved in neurotransmission and metabolic pathways.
Key Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 141.17 g/mol |
| Stereochemistry | Rel-(1R,2S,4S) configuration |
| Solubility | Enhanced by derivatives like hydrobromide salt |
Neurotransmitter Modulation
This compound exhibits significant biological properties, particularly as a modulator of neurotransmitter systems. Its structural similarity to natural alkaloids enables it to interact with various receptors, influencing pathways related to cognition and mood regulation. Preliminary studies indicate potential applications in treating neurological disorders such as anxiety and depression.
The compound's ability to form hydrogen bonds due to its nitrogen atom enhances its binding affinity to targets such as acetylcholine receptors and G-protein coupled receptors (GPCRs). These interactions are critical for understanding its mechanism of action and potential therapeutic effects.
Case Studies
- Cholinergic Receptor Ligands : Research has shown that derivatives of 7-azabicyclo[2.2.1]heptane can act as cholinergic receptor ligands, which are essential for treating disorders associated with cholinergic dysfunction .
- Peptidomimetics Development : The compound has been utilized in synthesizing polyfunctionalized azabicyclic peptidomimetics through intramolecular Ugi reactions, showcasing its versatility in drug design .
- Histone Deacetylase Inhibitors : Recent studies have explored the use of 7-azabicyclo[2.2.1]heptane derivatives as inhibitors of histone deacetylases, indicating potential roles in cancer therapy .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Intramolecular Ugi Reaction : This method allows for the formation of complex structures with high diversity, making it valuable for drug discovery.
- Continuous Flow Reactors : Industrial production may leverage continuous flow reactors for enhanced efficiency and yield optimization .
Synthesis Overview
| Method | Description |
|---|---|
| Intramolecular Ugi Reaction | Produces diverse peptidomimetics |
| Continuous Flow Reactors | Improves yield and efficiency in industrial settings |
Q & A
Q. What are the standard synthetic routes for enantiopure 7-azabicyclo[2.2.1]heptane-2-carboxylic acid?
The synthesis typically involves multi-step sequences starting from bicyclic amine derivatives. A common approach includes:
- Cyclization : Bromination of cyclohex-3-enecarboxylic acid followed by NaH-mediated intramolecular cyclization to form the bicyclic core .
- Chiral resolution : Use of chiral HPLC or enzymatic methods to isolate enantiomers, ensuring enantiopurity for catalytic or biological studies .
- Functionalization : Carboxylation and protection/deprotection strategies to stabilize intermediates .
Q. How does the bicyclic structure influence its catalytic performance in aldol reactions?
The rigid bicyclic framework restricts conformational flexibility, enhancing stereoselectivity in organocatalytic aldol reactions. Compared to monocyclic β-proline analogues, it improves enantiomeric excess (ee) by stabilizing transition states through precise spatial control of reactive groups .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Key methods include:
- Chiral HPLC : To verify enantiopurity and resolve stereoisomers .
- NMR spectroscopy : For structural confirmation, particularly 2D NMR (COSY, NOESY) to assign bicyclic proton environments .
- Mass spectrometry (MS) : To determine molecular weight and fragmentation patterns, especially for derivatives with functional modifications .
Q. What are the primary applications of this compound in peptide research?
As a conformationally constrained β-amino acid, it serves as a building block for β-peptides with non-hydrogen-bonded secondary structures. Its rigidity mimics natural peptides while resisting enzymatic degradation, making it useful in studying peptide folding and stability .
Advanced Research Questions
Q. How can regiochemical challenges in post-synthetic modifications be addressed?
Regioselective functionalization (e.g., acylation) often requires protecting group strategies. For example, the free carboxylic acid group in this compound can be selectively modified after protecting the secondary amine with tert-butoxycarbonyl (Boc) groups. Computational modeling (DFT) aids in predicting reactive sites .
Q. What strategies optimize enantioselective synthesis for large-scale production?
- Asymmetric catalysis : Use of chiral auxiliaries or organocatalysts during cyclization steps.
- Dynamic kinetic resolution : Enzymatic or metal-catalyzed processes to convert racemic mixtures into single enantiomers .
- Flow chemistry : Continuous processes to enhance yield and reduce purification steps .
Q. How do structural variations (e.g., fluorination) impact biological activity?
Introducing electron-withdrawing groups (e.g., fluorine at C6) enhances metabolic stability and bioavailability. For example, 6,6-difluoro derivatives show improved binding affinity in enzyme inhibition assays due to altered electronic and steric profiles .
Q. What mechanisms explain contradictory reactivity in Ugi reactions compared to other β-amino acids?
Unlike linear β-amino acids, the bicyclic structure directs reactivity toward intramolecular cyclization rather than β-lactam formation. This is rationalized via steric constraints favoring six-membered transition states over four-membered rings .
Q. How can computational methods predict the conformational stability of derivatives?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model the energy barriers of ring puckering and substituent effects. These tools guide the design of derivatives with tailored rigidity for specific applications (e.g., enzyme inhibitors) .
Q. What ethical and regulatory considerations apply to its use in biomedical research?
Researchers must adhere to guidelines prohibiting human/animal administration unless approved for preclinical trials. Derivatives lacking FDA approval require explicit disclaimers in publications, emphasizing their use solely for mechanistic studies .
Key Research Gaps
- Structure-activity relationships : Limited data on substituent effects in anticancer assays.
- Scalability : Need for greener synthetic protocols to reduce reliance on hazardous reagents (e.g., LiAlH4).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
